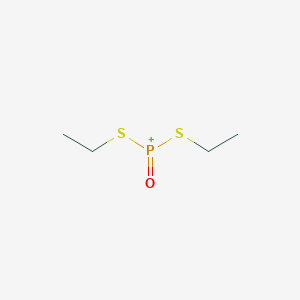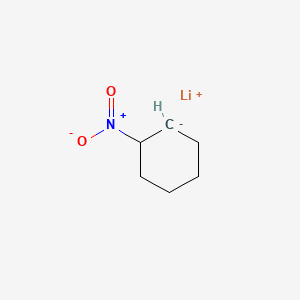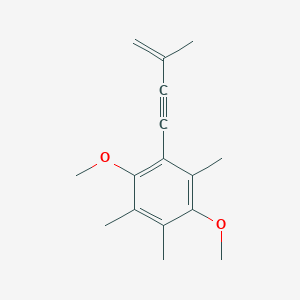![molecular formula C32H33N3O6 B14268412 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine CAS No. 189455-67-2](/img/structure/B14268412.png)
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides.
Vorbereitungsmethoden
The synthesis of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine typically involves the protection of amino acids with the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. This reaction forms the Fmoc-protected amino acid, which can then be coupled with other amino acids using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
Analyse Chemischer Reaktionen
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Wissenschaftliche Forschungsanwendungen
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a building block for the synthesis of peptides and proteins, which are essential for studying biological processes and developing pharmaceuticals. The compound is also used in the synthesis of peptide-based drugs and in the study of protein-protein interactions .
Wirkmechanismus
The primary function of 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide coupling. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. This stepwise synthesis is crucial for the accurate assembly of peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-prolyl-L-phenylalanyl-L-alanine is similar to other Fmoc-protected amino acids, such as:
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Used in peptide synthesis with similar protecting group strategies .
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine: Another Fmoc-protected amino acid used in peptide synthesis .
4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate: Used in peptide synthesis with a different side chain protecting group .
These compounds share the common feature of the Fmoc protecting group, which provides stability and selectivity during peptide synthesis. each compound has unique side chains that confer different properties and reactivities, making them suitable for various applications in peptide synthesis.
Eigenschaften
CAS-Nummer |
189455-67-2 |
|---|---|
Molekularformel |
C32H33N3O6 |
Molekulargewicht |
555.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H33N3O6/c1-20(31(38)39)33-29(36)27(18-21-10-3-2-4-11-21)34-30(37)28-16-9-17-35(28)32(40)41-19-26-24-14-7-5-12-22(24)23-13-6-8-15-25(23)26/h2-8,10-15,20,26-28H,9,16-19H2,1H3,(H,33,36)(H,34,37)(H,38,39)/t20-,27-,28-/m0/s1 |
InChI-Schlüssel |
QMLBAAAUXGTJEW-IIZLTXOPSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


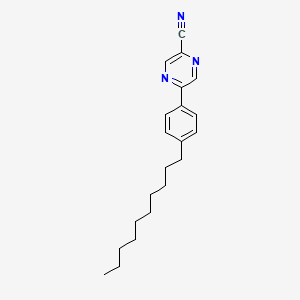
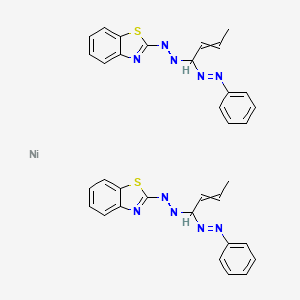

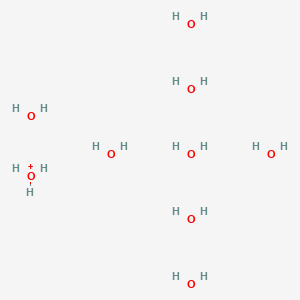
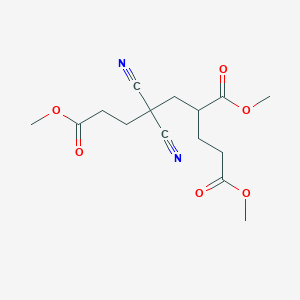

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)
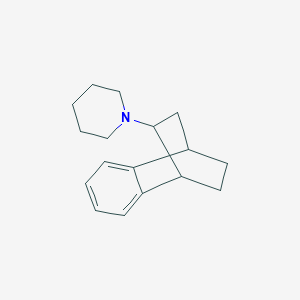
![Acetamide, N-[4-[(dodecylamino)sulfonyl]phenyl]-](/img/structure/B14268364.png)
![3-Pentanone, 2-[bis(phenylmethyl)amino]-, (2S)-](/img/structure/B14268371.png)
